molecular formula C10H11F3N2O2 B7587550 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid

1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B7587550
M. Wt: 248.20 g/mol
InChI Key: XMIOUJGDIKRGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylases. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has also been found to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. In cancer cells, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been shown to induce apoptosis and inhibit cell proliferation. In addition, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has also been found to have antiviral properties against the influenza virus. In agriculture, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll.

Advantages and Limitations for Lab Experiments

1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its toxicity and potential side effects.

Future Directions

1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has shown promising results in scientific research, and there are several future directions for its study. In medicine, further studies are needed to determine its potential as an anticancer, anti-inflammatory, and antiviral agent. In addition, studies are needed to determine its toxicity and potential side effects. In agriculture, further studies are needed to determine its potential as a herbicide and fungicide. In material science, further studies are needed to determine its potential as a precursor for the synthesis of various compounds, including metal-organic frameworks and polymers.
Conclusion:
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid can be synthesized using various methods and has shown promising results in scientific research. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to have anticancer, anti-inflammatory, and antiviral properties in medicine, and has been studied for its potential use as a herbicide and fungicide in agriculture. In addition, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a precursor for the synthesis of various compounds in material science. Further studies are needed to determine its mechanism of action, toxicity, and potential side effects.

Scientific Research Applications

1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been shown to have anticancer, anti-inflammatory, and antiviral properties. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has also been found to have antiviral properties against the influenza virus.
In agriculture, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a herbicide. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as a fungicide.
In material science, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a precursor for the synthesis of various compounds, including metal-organic frameworks and polymers.

properties

IUPAC Name

1-cyclopentyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-7(9(16)17)5-14-15(8)6-3-1-2-4-6/h5-6H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIOUJGDIKRGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

Cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (0.237 g, 0.858 mmol) was dissolved in methanol (2.0 mL). Water (2.0 mL) and lithium hydroxide (0.027 g, 1.127 mmol) were added and the mixture was heated at 80° C. for 2 hours. After cooling to room temperature, the methanol was removed in vacuo. THF was added to the residue and then removed in vacuo to insure complete removal of the methanol. 6N HCl (0.2 mL) was added to the aqueous residue to pH 2-3 resulting in precipitation of a white solid. The solid was collected by filtration, washed with water and dried under high vacuum at 100° C. to give 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid (0.134 g, 63%).
Name
Cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
0.237 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.027 g
Type
reactant
Reaction Step Two

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